molecular formula C16H16N2O3 B14356089 Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate CAS No. 90167-24-1

Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate

Cat. No.: B14356089
CAS No.: 90167-24-1
M. Wt: 284.31 g/mol
InChI Key: OEORPFSBXOZPOX-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate is an organic compound known for its unique structure and potential applications in various fields. This compound features a benzoate core substituted with methoxy and phenylhydrazinylidene groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate typically involves the condensation of 2-methoxy-5-formylbenzoic acid with phenylhydrazine. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets. The phenylhydrazinylidene group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate is unique due to the presence of the phenylhydrazinylidene group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

90167-24-1

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 2-methoxy-5-[(phenylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C16H16N2O3/c1-20-15-9-8-12(10-14(15)16(19)21-2)11-17-18-13-6-4-3-5-7-13/h3-11,18H,1-2H3

InChI Key

OEORPFSBXOZPOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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